3-Bromo-5-methoxyphenol
Overview
Description
3-Bromo-5-methoxyphenol is a brominated phenol derivative that has been identified in various marine organisms, particularly red algae. It is characterized by the presence of a bromine atom and a methoxy group attached to a phenol ring. This compound is of interest due to its potential biological activities and its role as a building block for more complex molecules.
Synthesis Analysis
The synthesis of bromophenol derivatives, including those similar to 3-Bromo-5-methoxyphenol, has been reported in the literature. For instance, novel bromophenols have been synthesized from benzoic acids and methoxylated bromophenols, demonstrating powerful antioxidant activities . Additionally, the total synthesis of structurally related natural products has been achieved starting from simpler bromophenol precursors, indicating the feasibility of synthesizing such compounds in the laboratory .
Molecular Structure Analysis
The molecular structure of bromophenol derivatives has been elucidated using various spectroscopic methods, including IR, EIMS, FABMS, ESIMS, HRFABMS, HRESIMS, 1D and 2D NMR, and single-crystal X-ray structure analysis . These techniques provide detailed information about the arrangement of atoms within the molecule and the presence of functional groups, which is crucial for understanding the chemical behavior of these compounds.
Chemical Reactions Analysis
Bromophenol derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 followed by the addition of MeOH can afford the corresponding methoxymethyl-substituted arylphenols . This indicates that 3-Bromo-5-methoxyphenol could potentially be modified through similar reactions to yield new compounds with different properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenol derivatives are influenced by their molecular structure. These compounds have been found to exhibit significant antioxidant activity, as evidenced by DPPH radical-scavenging assays . Furthermore, the crystal structures of related compounds have been determined, revealing the importance of hydrogen bonds and weak π-π interactions in stabilizing their molecular conformation . Such interactions could also be relevant for 3-Bromo-5-methoxyphenol, affecting its solubility, stability, and reactivity.
Scientific Research Applications
Use in the Synthesis of Bioactive Natural Products and Conducting Polymers
- Summary of Application : 3-Bromo-5-methoxyphenol is a phenol derivative that has high potential as a building block for the synthesis of bioactive natural products and conducting polymers .
- Methods of Application : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
- Results or Outcomes : The use of these synthesis methods has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .
Use as Antioxidants, Ultraviolet Absorbers, and Flame Retardants
- Summary of Application : 3-Bromo-5-methoxyphenol has a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Results or Outcomes : The incorporation of 3-Bromo-5-methoxyphenol into these materials can significantly improve their thermal stability and flame resistance .
properties
IUPAC Name |
3-bromo-5-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOYNYXCBBRSCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00615719 | |
Record name | 3-Bromo-5-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00615719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methoxyphenol | |
CAS RN |
855400-66-7 | |
Record name | 3-Bromo-5-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00615719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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